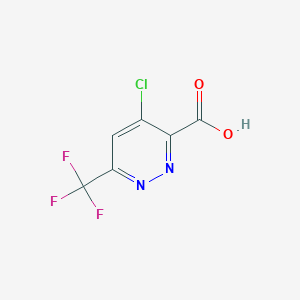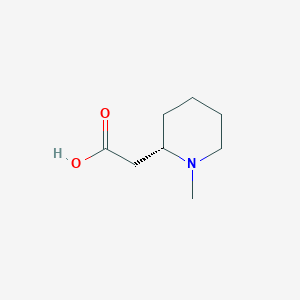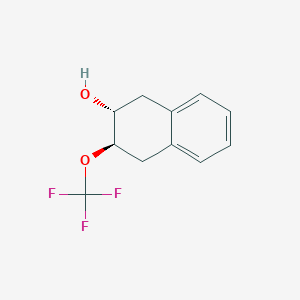
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethoxy group attached to a tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage advanced catalytic systems and optimized reaction conditions to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethanesulfonic anhydride or trifluoromethyl iodide are employed for introducing the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Dihydromyricetin: A natural flavonoid with antioxidant and lipid-lowering activities.
(2R,3R)-Tetrahydronaphthalen-2-ol: A structurally similar compound without the trifluoromethoxy group.
Uniqueness
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
(2R,3R)-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-4,9-10,15H,5-6H2/t9-,10-/m1/s1 |
Clé InChI |
ZJSCCUUGKVHTIR-NXEZZACHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC2=CC=CC=C21)OC(F)(F)F)O |
SMILES canonique |
C1C(C(CC2=CC=CC=C21)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


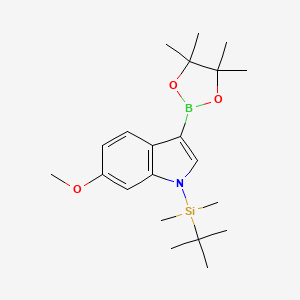
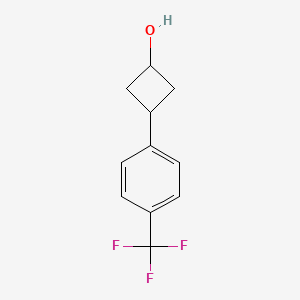
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)


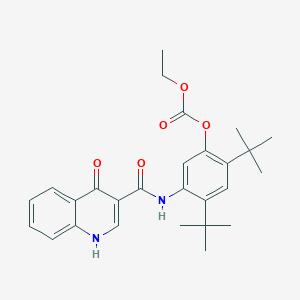

![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)


![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)
